

Spectroscopic Profile of Gentisyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: *Gentisyl Alcohol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Gentisyl alcohol** (IUPAC name: 2-(hydroxymethyl)benzene-1,4-diol), a compound of interest for its potential therapeutic properties. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols to aid in its identification and characterization.

Chemical Structure and Properties

- IUPAC Name: 2-(hydroxymethyl)benzene-1,4-diol
- Synonyms: **Gentisyl alcohol**, 2,5-Dihydroxybenzyl alcohol
- CAS Number: 495-08-9
- Molecular Formula: $C_7H_8O_3$
- Molecular Weight: 140.14 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Gentisyl alcohol**. Due to the limited availability of published, comprehensive datasets, predicted values based on the

chemical structure and known spectral characteristics of similar compounds are also included and are noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the expected chemical shifts for the ^1H and ^{13}C nuclei of **Gentisyl alcohol**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5	s	2H	-CH ₂ -
~6.7-6.9	m	3H	Ar-H
~8.5-9.5	br s	2H	Ar-OH
~4.8-5.5	br s	1H	-CH ₂ -OH

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~60	-CH ₂ -OH
~115-120	Ar-C (CH)
~125	Ar-C (C-CH ₂ OH)
~150	Ar-C (C-OH)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Gentisyl alcohol** are detailed below.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (phenolic and alcoholic)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1260-1000	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
140	Moderate	[M] ⁺ (Molecular Ion)
122	High	[M-H ₂ O] ⁺
111	High	[M-CHO] ⁺
94	Moderate	[M-H ₂ O-CO] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



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Caption: Workflow for NMR spectroscopic analysis of **Gentisyl alcohol**.

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **Gentisyl alcohol** and dissolve it in a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6), to a final volume of about 0.7 mL. The solution is then transferred to a standard 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer is typically used.
- **Data Acquisition:** The sample is inserted into the spectrometer, and the magnetic field is locked and shimmed to ensure homogeneity. Both ^1H and ^{13}C NMR spectra are acquired. For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum.
- **Data Processing:** The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For the ^1H spectrum, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy



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Caption: Workflow for IR spectroscopic analysis of **Gentisyl alcohol**.

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid **Gentisyl alcohol** is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The final spectrum is generated by subtracting the background spectrum from the sample spectrum. The positions of significant absorption bands are then identified and correlated with specific functional groups.

Mass Spectrometry (MS)



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Caption: Workflow for Mass Spectrometric analysis of **Gentisyl alcohol**.

- **Sample Preparation:** A dilute solution of **Gentisyl alcohol** is prepared in a solvent compatible with the ionization technique, such as methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is often used. Electrospray ionization (ESI) is a common ionization method for this type of compound.
- **Data Acquisition:** The sample solution is introduced into the mass spectrometer. A full scan mass spectrum is acquired to determine the mass of the molecular ion. Tandem mass

spectrometry (MS/MS) experiments are then performed to induce fragmentation of the molecular ion, providing structural information.

- **Data Processing:** The resulting mass spectra are analyzed to identify the molecular ion peak and the major fragment ions. These fragmentation patterns are then used to confirm the structure of the molecule.

This guide provides a foundational understanding of the spectroscopic properties of **Gentisyl alcohol**. For further in-depth analysis, it is recommended to acquire high-resolution spectra on purified samples and compare them with the data presented herein.

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